molecular formula C14H12ClNO B2548457 N-(4-chlorophenyl)-3-methylbenzamide CAS No. 81636-14-8

N-(4-chlorophenyl)-3-methylbenzamide

Cat. No.: B2548457
CAS No.: 81636-14-8
M. Wt: 245.71
InChI Key: DDOSHRIGQWXMMY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of a benzamide structure, with a methyl group at the 3-position of the benzamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-methylbenzamide typically involves the reaction of 4-chloroaniline with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of a solvent such as dichloromethane can facilitate the reaction, and the reaction temperature may be carefully controlled to maximize the yield of the product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: this compound is investigated for its potential use in the treatment of various diseases. Its derivatives are explored for their efficacy in targeting specific biological pathways and molecular targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-methylbenzamide
  • N-(4-chlorophenyl)-4-methylbenzamide
  • N-(4-chlorophenyl)-3-ethylbenzamide

Comparison: N-(4-chlorophenyl)-3-methylbenzamide is unique due to the specific positioning of the methyl group at the 3-position of the benzamide ring. This structural feature can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs with different substituent positions or groups.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-3-2-4-11(9-10)14(17)16-13-7-5-12(15)6-8-13/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOSHRIGQWXMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81636-14-8
Record name 4'-CHLORO-M-TOLUANILIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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